2,4-Dinitrophenyl 2-Deoxy-2-Fluoro-Beta-D-Glucopyranoside

Glycosidase inhibition Mechanism-based inactivator Kinetic parameters

2,4-Dinitrophenyl 2-deoxy-2-fluoro-β-D-glucopyranoside (CAS 111495-86-4, C12H13FN2O9, MW 348.24) is a synthetic fluorinated aryl glycoside that functions as a mechanism-based inactivator of retaining β-glucosidases (EC 3.2.1.21) and related glycoside hydrolases. The compound incorporates a 2-deoxy-2-fluoro substitution on the glycone ring paired with a 2,4-dinitrophenyl (DNP) chromogenic leaving group, enabling dual functionality as both a covalent active-site titrant and a structural probe for X-ray crystallography.

Molecular Formula C12H13FN2O9
Molecular Weight 348.24 g/mol
Cat. No. B121617
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,4-Dinitrophenyl 2-Deoxy-2-Fluoro-Beta-D-Glucopyranoside
Molecular FormulaC12H13FN2O9
Molecular Weight348.24 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])OC2C(C(C(C(O2)CO)O)O)F
InChIInChI=1S/C12H13FN2O9/c13-9-11(18)10(17)8(4-16)24-12(9)23-7-2-1-5(14(19)20)3-6(7)15(21)22/h1-3,8-12,16-18H,4H2/t8-,9-,10-,11-,12-/m1/s1
InChIKeyUFSBFVZQJZMIOU-LZQZFOIKSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2,4-Dinitrophenyl 2-Deoxy-2-Fluoro-Beta-D-Glucopyranoside: A Fluorogenic Mechanism-Based Inhibitor for Retaining β-Glucosidase Research and Procurement


2,4-Dinitrophenyl 2-deoxy-2-fluoro-β-D-glucopyranoside (CAS 111495-86-4, C12H13FN2O9, MW 348.24) is a synthetic fluorinated aryl glycoside that functions as a mechanism-based inactivator of retaining β-glucosidases (EC 3.2.1.21) and related glycoside hydrolases [1][2]. The compound incorporates a 2-deoxy-2-fluoro substitution on the glycone ring paired with a 2,4-dinitrophenyl (DNP) chromogenic leaving group, enabling dual functionality as both a covalent active-site titrant and a structural probe for X-ray crystallography [3][4]. It is supplied by specialty chemical vendors with typical purity specifications of ≥98% and has established PDB ligand code NFG with documented presence in multiple crystallographic entries [5].

Mechanism-based inactivator probe for retaining β-glucosidases
Dual covalent active-site titrant and X-ray crystallographic ligand
High-purity specification for stoichiometric enzyme labeling
PDB ligand code NFG with established crystallographic use

Why 2,4-Dinitrophenyl 2-Deoxy-2-Fluoro-Beta-D-Glucopyranoside Cannot Be Replaced by Non-Fluorinated Chromogenic Glucosides in Enzyme Mechanistic Studies


Standard chromogenic β-glucosidase substrates such as 2,4-dinitrophenyl β-D-glucopyranoside (DNP-Glc) and 4-nitrophenyl β-D-glucopyranoside (pNP-Glc) are designed solely for continuous activity assays via liberation of colored phenolate leaving groups [1]. These compounds lack the C-2 fluorine substitution that electronically destabilizes the oxocarbenium ion-like transition states of both glycosylation and deglycosylation half-reactions, thereby failing to trap the covalent glycosyl-enzyme intermediate [2]. Substitution of DNP-2F-Glc with DNP-Glc in mechanism-based inactivation protocols results in complete loss of time-dependent enzyme inhibition and precludes active-site nucleophile identification via mass spectrometry or crystallographic visualization of the trapped intermediate [3]. Similarly, alternative 2-deoxy-2-fluoro glycosides bearing different aglycones (e.g., 2-deoxy-2-fluoro-β-D-glucosyl fluoride) exhibit distinct inactivation kinetics and enzyme specificity profiles, rendering direct interchange without re-optimization scientifically invalid [4].

DNP-2F-Glc (target)
Non-fluorinated DNP-Glc or pNP-Glc: lack C-2 fluorine; cannot trap covalent intermediate, losing time-dependent inactivation and nucleophile identification capability.
DNP-2F-Glc (target)
2-deoxy-2-fluoro-β-D-glucosyl fluoride: different aglycone leads to distinct inactivation kinetics and enzyme specificity; direct interchange without re-optimization may not reproduce results.
DNP-2F-Glc (target)
N-bromoacetyl-β-D-glucosylamine: labels acid/base catalyst instead of catalytic nucleophile; does not replicate active-site nucleophile mapping.

2,4-Dinitrophenyl 2-Deoxy-2-Fluoro-Beta-D-Glucopyranoside: Quantified Differentiation Against Closest Comparators


Kinetic Inactivation Parameters for Paenibacillus sp. TS12 Glucosylceramidase: DNP-2F-Glc vs. DNP-Glc and pNP-Glc

In contrast to the non-fluorinated substrate 2,4-dinitrophenyl β-D-glucopyranoside (DNP-Glc) which undergoes normal catalytic turnover with kcat/Km = 2.9×10⁶ M⁻¹ s⁻¹, the 2-deoxy-2-fluoro analog DNP-2F-Glc acts as a time-dependent inactivator with Ki = 2.4 ± 0.7 mM and kinact = 0.59 ± 0.05 min⁻¹ against Paenibacillus sp. TS12 glucosylceramidase [1]. The comparator p-nitrophenyl β-D-glucopyranoside (pNP-Glc) displays similar turnover kinetics (Km = 0.27 mM, kcat/Km = 2.1×10⁶ M⁻¹ s⁻¹) but provides no inactivation capability [1].

Inactivation potency
Head-to-head
Ki = 2.4 mM, kinact = 0.59 min⁻¹
Supports mechanism-based inactivation workflow for active-site titration
Data from Paenibacillus sp. TS12 GCase
Glycosidase inhibition Mechanism-based inactivator Kinetic parameters

Covalent Intermediate Accumulation and Reactivation Kinetics in Candida albicans Exo-β-(1,3)-Glucanase

DNP-2F-Glc induces time-dependent inactivation of Candida albicans exo-β-(1,3)-glucanase via accumulation of a 2-deoxy-2-fluoro-glucosyl-enzyme intermediate, with reactivation half-life under hydrolytic conditions corresponding to kreact = 0.0019 min⁻¹ (t₁/₂ ≈ 365 min) [1]. In the presence of the transglycosylation acceptor benzyl thio-β-D-glucopyranoside, reactivation accelerates to kreact = 0.024 min⁻¹ with Kreact = 56 mM, confirming catalytic competence of the trapped intermediate [1]. Non-fluorinated DNP-Glc does not accumulate any detectable covalent intermediate under identical conditions and proceeds directly to product release.

Intermediate stability
Head-to-head
Hydrolytic kreact = 0.0019 min⁻¹; Transglycosylation kreact = 0.024 min⁻¹
Enables isolation and characterization of covalent glycosyl-enzyme species
Candida albicans exo-β-(1,3)-glucanase; no intermediate with DNP-Glc
Covalent enzyme intermediate Mass spectrometry Nucleophile identification

X-ray Crystallographic Resolution of Noncovalent vs. Covalent Complexes with Rice Os4BGlu12 β-Glucosidase

Crystal structures of rice Os4BGlu12 β-glucosidase in complex with DNP-2F-Glc reveal distinct conformational states: the noncovalently bound inhibitor adopts a ¹S₃ skew boat conformation, while the trapped covalent 2-deoxy-2-fluoro-glucosyl-enzyme intermediate (G2F) adopts a ⁴C₁ chair conformation, consistent with a ⁴H₃ half-chair transition state during hydrolysis [1]. Structures were solved at 2.45 Å resolution for the DNP-2F-Glc complex and 2.40 Å for the G2F covalent intermediate [1]. Comparable crystallographic studies with non-fluorinated DNP-Glc yield only product-bound (glucose) structures after hydrolysis completion, precluding visualization of the pre-cleavage Michaelis complex or the trapped intermediate state [2].

Structural snapshots
Head-to-head
Noncovalent complex at 2.45 Å, covalent intermediate at 2.40 Å resolution
Captures multiple states along reaction coordinate for mechanistic insight
Rice Os4BGlu12 GH1 β-glucosidase; DNP-Glc yields only product-bound state
X-ray crystallography Transition state analog Structural biology

Active-Site Nucleophile Identification via Stoichiometric Labeling in Family 3 β-Glucosidases

DNP-2F-Glc (2FDNPG) acts as a stoichiometric active-site-directed inactivator that covalently labels the catalytic nucleophile residue (Asp-247) in Flavobacterium meningosepticum family 3 β-glucosidase, enabling definitive identification via tandem mass spectrometry [1]. Parallel experiments with the alternative inactivator N-bromoacetyl-β-D-glucosylamine (NBGN) label the acid/base catalyst residue, demonstrating complementary active-site mapping [1]. In barley β-D-glucan glucohydrolase (family 3), DNP-2F-Glc diffusion into enzyme crystals displaces bound glucose and forms a covalent glycosyl-enzyme complex through Oδ1 of Asp-285, unambiguously identifying the catalytic nucleophile [2]. Non-fluorinated substrates (DNP-Glc, pNP-Glc) cannot achieve this stoichiometric covalent labeling due to rapid turnover and product release.

Nucleophile identification
Head-to-head
Stoichiometric labeling of Asp-247 (Fbgl) and Asp-285 (barley) confirmed by MS/MS
Definitive catalytic nucleophile assignment for enzyme mechanism studies
Complementary to acid/base catalyst labeling with NBGN; DNP-Glc gives no labeling
Active-site labeling Tandem mass spectrometry Catalytic residue identification

Optimal Research Applications and Procurement Scenarios for 2,4-Dinitrophenyl 2-Deoxy-2-Fluoro-Beta-D-Glucopyranoside


Active-Site Titration and Catalytic Nucleophile Identification in Retaining β-Glucosidases

DNP-2F-Glc is the preferred reagent for stoichiometric active-site titration of retaining β-glucosidases and related family 1 and family 3 glycoside hydrolases. The compound inactivates enzymes with quantifiable Ki and kinact parameters (e.g., Ki = 2.4 mM, kinact = 0.59 min⁻¹ for Paenibacillus GCase) and forms stable covalent glycosyl-enzyme intermediates that can be analyzed by ESI-MS/MS to identify catalytic nucleophile residues [1]. This application is validated across multiple enzyme systems including Candida albicans exo-β-(1,3)-glucanase, Flavobacterium meningosepticum β-glucosidase, and barley β-D-glucan glucohydrolase [2][3]. Procurement is indicated for laboratories conducting mechanistic enzymology, mutagenesis studies, or inhibitor screening programs targeting retaining glycosidases.

X-ray Crystallographic Trapping of β-Glucosidase Reaction Intermediates

DNP-2F-Glc is uniquely suited for co-crystallization studies aimed at capturing pre-cleavage Michaelis complexes and covalent glycosyl-enzyme intermediates of β-glucosidases. The compound has been successfully used to solve crystal structures at resolutions of 1.9–2.45 Å across multiple GH1 and GH3 enzymes, including Candida albicans exo-β-(1,3)-glucanase (PDB: 2PB1), rice Os4BGlu12 β-glucosidase, and barley β-D-glucan glucohydrolase [1][2][3]. The noncovalently bound inhibitor adopts a ¹S₃ skew boat conformation, while the trapped covalent intermediate adopts a ⁴C₁ chair conformation, providing structural snapshots along the reaction coordinate [4]. This capability is not replicable with non-fluorinated substrates, which yield only product-bound (post-hydrolysis) structures.

Differential Active-Site Labeling in Multi-Domain Glycosidases

DNP-2F-Glc enables differential mechanism-based labeling of distinct active sites within multi-domain glycosidases, as demonstrated with intestinal lactase/phlorizin hydrolase (LPH) [1]. Treatment with DNP-2F-Glc reveals differential reactivity of the two active sites, allowing unequivocal activity assignment and functional mapping of individual catalytic domains. This application is particularly valuable for characterizing mammalian glycosidases with complex domain architectures, such as LPH, maltase-glucoamylase, and sucrase-isomaltase. Procurement is recommended for research groups studying carbohydrate digestion, lysosomal storage disorders (e.g., Gaucher disease), or intestinal enzyme pharmacology.

Quality Control and Benchmarking for 2-Deoxy-2-Fluoro Glycoside Synthesis

DNP-2F-Glc serves as a validated reference standard for laboratories synthesizing novel 2-deoxy-2-fluoro glycoside derivatives. The compound's well-characterized inactivation parameters (Ki, kinact) against defined enzyme systems provide a benchmark for assessing the potency of newly synthesized analogs [1]. Suppliers typically provide material at ≥98% purity with established CAS registry (111495-86-4) and MDL number (MFCD00132931), enabling consistent procurement for comparative studies [2]. This compound is the reference standard of choice for evaluating leaving group modifications (e.g., DDAO-2FGlc derivatives with enhanced inactivation rates of 10⁶ mM⁻¹ min⁻¹) [3].

Application
Selection Property
Validation Focus
Active-site titration & nucleophile ID
Mechanism-based covalent inactivation
Stoichiometric labeling and MS/MS confirmation
X-ray crystallographic trapping
Reaction coordinate intermediate capture
Co-crystallization and structural refinement
Multi-domain glycosidase mapping
Differential active-site reactivity
Domain-specific functional assignment
2-deoxy-2-fluoro glycoside benchmarking
Reference inactivation parameters
Comparative potency assessment for new analogs

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